2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole
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Overview
Description
2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole is a heterocyclic compound that combines an indole moiety with an oxazole ring. The indole structure is prevalent in many natural products and pharmaceuticals, making this compound of significant interest in medicinal chemistry and synthetic organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methylindole-3-carboxaldehyde with an amino alcohol under acidic conditions to form the oxazole ring . The reaction conditions often involve the use of solvents like toluene and catalysts such as tetrabutylammonium iodide .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxazole and indole derivatives, which can have significant biological activities .
Scientific Research Applications
2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in metabolic pathways. The oxazole ring can enhance the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Indol-3-yl)-4,5-dihydrooxazole: Lacks the methyl group at the 5-position of the indole ring.
2-(5-Methyl-1H-indol-3-yl)-oxazole: Does not have the dihydro component in the oxazole ring.
1-Methyl-2-(5-methyl-1H-indol-3-yl)-4,5-dihydrooxazole: Contains an additional methyl group on the nitrogen of the indole ring.
Uniqueness
2-(5-Methyl-1H-indol-3-yl)-4,5-dihydrooxazole is unique due to the presence of both the indole and oxazole rings, which confer distinct chemical and biological properties. The methyl group at the 5-position of the indole ring can influence the compound’s reactivity and binding affinity to biological targets .
Properties
Molecular Formula |
C12H12N2O |
---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-(5-methyl-1H-indol-3-yl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C12H12N2O/c1-8-2-3-11-9(6-8)10(7-14-11)12-13-4-5-15-12/h2-3,6-7,14H,4-5H2,1H3 |
InChI Key |
HMCUZCPUESCNPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C3=NCCO3 |
Origin of Product |
United States |
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